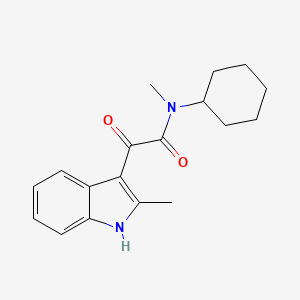![molecular formula C23H26N6O2S B2417203 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207024-39-2](/img/no-structure.png)
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Synthesis and Antiviral Activity
Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and evaluated for their potential antiviral activities. These compounds are derived from reactions involving key intermediates that share structural motifs with the compound . Their applications in antiviral research highlight the importance of these heterocycles in developing therapeutic agents (Attaby et al., 2006).
Antibacterial and Antifungal Properties
Various derivatives, including 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, have been synthesized and tested for their antibacterial and antifungal properties. This research area explores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).
Insecticidal Activity
The synthesis of novel heterocycles, including triazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, has been explored for potential insecticidal activities against various agricultural pests. These studies contribute to the development of new, more effective insecticides with specific modes of action (Fadda et al., 2017).
Cancer Research
Compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine scaffolds have been synthesized and evaluated for their potential as anticancer agents. This includes investigations into their mechanisms of action, such as kinase inhibition, which is crucial for cancer cell proliferation and survival (Shaaban et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then thiolated to form the second intermediate, 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine. This intermediate is then coupled with pyrrolidine-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-Butoxyaniline", "2,4-Dichloropyrimidine", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Triethylamine", "Thiourea", "Pyrrolidine-1-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Ethyl acetate", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. React 4-Butoxyaniline with 2,4-Dichloropyrimidine in the presence of sodium azide, copper(I) iodide, and triethylamine in dimethylformamide to form 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine", "a. React 9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine with thiourea in the presence of triethylamine in methanol to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine.", "Step 3: Synthesis of 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone", "a. React 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethan-1-amine with pyrrolidine-1-carboxylic acid and N,N'-Dicyclohexylcarbodiimide in the presence of dimethylformamide and ethyl acetate to form 2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone." ] } | |
CAS-Nummer |
1207024-39-2 |
Molekularformel |
C23H26N6O2S |
Molekulargewicht |
450.56 |
IUPAC-Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C23H26N6O2S/c1-2-3-14-31-18-8-6-17(7-9-18)19-15-20-22-24-25-23(28(22)12-13-29(20)26-19)32-16-21(30)27-10-4-5-11-27/h6-9,12-13,15H,2-5,10-11,14,16H2,1H3 |
InChI-Schlüssel |
BVYUIDJPYRXKBV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC5)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2417120.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2417123.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)




![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2417138.png)

![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)
